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molecular formula C15H20N2O2 B8419494 tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate

tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate

Cat. No. B8419494
M. Wt: 260.33 g/mol
InChI Key: WNUQAKWJHFOTAN-UHFFFAOYSA-N
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Patent
US09029405B2

Procedure details

4-Acetylbenzonitrile (1.0 g; 6.9 mmol) and tert-butyl glycinate (1.2 g; 9.0 mmol) were dissolved in toluene (20 mL). The mixture was stirred at reflux with a Dean-Stark trap. AcOH (207 μL; 3.4 mmol) was added and the mixture was further heated overnight. Solvents were evaporated. The crude was dissolved in MeOH (35 mL). The solution was cooled down to 0° C. and sodium borohydride (781 mg; 21 mmol) was added in portions. The reaction was stirred at 0° C. for 1 h and was let stirred at RT overnight. Solvents were evaporated. The crude residue was suspended in EtOAc, washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine and dried over MgSO4. After evaporation of the solvents the resulting yellow oil was purified by flash chromatography affording the title compound 716 mg as a colorless oil. LC/MS (Method B): 261.0 (M+H)+. HPLC (Method A) Rt 2.79 min (Purity: 99.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
207 μL
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)(=O)C.[NH2:12][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].[CH3:21][C:22](O)=O.[BH4-].[Na+]>C1(C)C=CC=CC=1>[C:8]([C:7]1[CH:10]=[C:11]([CH:21]([NH:12][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH3:22])[CH:4]=[CH:5][CH:6]=1)#[N:9] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C#N)C=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
NCC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
207 μL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
781 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in MeOH (35 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
was let stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
WASH
Type
WASH
Details
washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents the resulting yellow oil
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C(C)NCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 716 mg
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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